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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxylic acid

Cat. No.: B1291621

A detailed analysis of the antibacterial performance of pyrazine-2-carboxylic acid derivatives,
providing researchers, scientists, and drug development professionals with comparative data
and experimental insights.

While specific antibacterial efficacy data for derivatives of 3-Bromopyrazine-2-carboxylic acid
is not extensively available in the reviewed literature, significant research has been conducted
on closely related analogues, particularly derivatives of 3-aminopyrazine-2-carboxamide and
other substituted pyrazine-2-carboxylic acids. This guide provides a comparative overview of
the antibacterial activity of these compounds, offering valuable insights into the potential of the
pyrazine-2-carboxylic acid scaffold in developing new antibacterial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of various pyrazine-2-carboxylic acid derivatives has been evaluated
against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory
concentration (MIC) is a key indicator of antibacterial potency, with lower values indicating
higher efficacy.

N-Substituted 3-Aminopyrazine-2-carboxamide
Derivatives
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A study on N-substituted 3-aminopyrazine-2-carboxamides revealed that the nature of the
substituent on the amide nitrogen plays a crucial role in antibacterial activity. Phenyl and alkyl
derivatives, in particular, have demonstrated notable activity against staphylococcal strains.[1]
The antibacterial activity among alkyl derivatives was found to increase with the length of the
carbon side chain.[1][2]

Compound Substituent (R') Test Strain MIC (pM)
3-amino-N-(n-
) Staphylococcus
hexyl)pyrazine-2- C6H13 500
, aureus
carboxamide
3-amino-N-(n-
) Staphylococcus
heptyl)pyrazine-2- C7H15 250
_ aureus
carboxamide
3-amino-N-(n-
] Staphylococcus
octyl)pyrazine-2- C8H17 62.5
aureus

carboxamide

3-amino-N-(2,4- )
) ) Mycobacterium
dimethoxyphenyl)pyra  2,4-dimethoxyphenyl ] 46
) ) tuberculosis H37Rv
zine-2-carboxamide

Pyrazine-2-Carbohydrazide Derivatives

A series of pyrazine-2-carbohydrazide derivatives, synthesized from pyrazinoic acid hydrazide
and various substituted aromatic aldehydes, were screened for their in vitro antimicrobial
activity. Several of these compounds exhibited activity against both Gram-positive and Gram-
negative bacteria.[3]
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Compound ID Test Strain Zone of Inhibition (mm)
PHO5 Escherichia coli

PHO6 Escherichia coli

PHO7 Escherichia coli

PH12 Salmonella typhi

PH14 Salmonella typhi

(Note: Specific zone of inhibition values were not provided in the abstract, but these
compounds were noted as active.)

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
Derivatives

A recent study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated
analogs, evaluating their antibacterial activity against extensively drug-resistant Salmonella
Typhi (XDR-S. Typhi). One derivative, in particular, showed significant potency.[4]

Zone of Inhibition

Compound ID Test Strain MIC (mg/mL)
(mm) @ 50 mg/mL

5d XDR-S. Typhi 6.25 17

Experimental Protocols

The evaluation of antibacterial activity for these pyrazine derivatives primarily involves two key
experimental methods: the microbroth dilution method for determining the Minimum Inhibitory
Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition.

Microbroth Dilution Method (for MIC Determination)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits
the visible growth of a microorganism.
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Preparation

Incubation Analysis

Incubate the microplate at 37°C for 24-48 hours Visually inspect for turbidity (bacterial growth) H Determine MIC: Lowest concentration with no visible growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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